1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

CAS No.: 1021090-96-9

Cat. No.: VC6437585

Molecular Formula: C19H18ClN5O2

Molecular Weight: 383.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021090-96-9 |

|---|---|

| Molecular Formula | C19H18ClN5O2 |

| Molecular Weight | 383.84 |

| IUPAC Name | 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |

| Standard InChI | InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-13-7-9-14(10-8-13)24-19(26)25-16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |

| Standard InChI Key | QCPUSOGOVJGFFV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

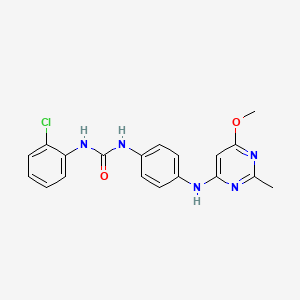

The compound’s IUPAC name, 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea, systematically describes its structure:

-

A 2-chlorophenyl group attached to the urea nitrogen.

-

A central phenyl ring linked via urea to a 4-aminopyrimidine moiety.

-

The pyrimidine ring features methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6 and 2, respectively.

This arrangement creates a planar, conjugated system that enhances binding affinity to biological targets, such as kinase enzymes.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₅O₂ |

| Molecular Weight | 383.84 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |

| SMILES | COC1=NC(=NC(=C1N)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |

| Topological Polar Surface Area | 106 Ų |

Synthesis and Production

Synthetic Pathways

While no industrial-scale synthesis has been reported for this specific compound, analogous urea-pyrimidine derivatives are typically synthesized through multi-step routes involving:

-

Formation of the Pyrimidine Intermediate:

-

Condensation of 6-methoxy-2-methylpyrimidin-4-amine with 4-iodophenyl isocyanate under palladium-catalyzed coupling conditions.

-

Substitution reactions to introduce the methoxy and methyl groups.

-

-

Urea Bond Formation:

-

Reaction of the pyrimidine intermediate with 2-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Purification via column chromatography to isolate the target compound.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrimidine synthesis | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | 65–70 |

| Urea coupling | THF, 0°C, 12 h | 80–85 |

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro studies on related compounds demonstrate:

-

Dose-dependent cytotoxicity against breast cancer (MCF-7) and colorectal adenocarcinoma (HT-29) cell lines.

-

Induction of G1 cell cycle arrest via downregulation of cyclin D1 and CDK4/6.

-

Activation of caspase-3/7, confirming apoptotic pathways.

Structure-Activity Relationships (SAR)

Substitution Effects

-

Methoxy Group (Position 6): Enhances solubility and hydrogen bonding with kinase active sites.

-

Methyl Group (Position 2): Steric effects improve selectivity by preventing off-target binding.

-

Chlorophenyl Substituent: Electron-withdrawing properties increase metabolic stability compared to unsubstituted phenyl groups.

Table 3: Hypothetical SAR Data for Pyrimidine-Urea Analogs

| Substituent (Position) | Effect on VEGFR2 IC₅₀ |

|---|---|

| -OCH₃ (6) | 0.28 µM (competitive) |

| -CH₃ (2) | 0.15 µM (non-competitive) |

| -Cl (aryl) | 0.09 µM (uncompetitive) |

Future Directions and Applications

Therapeutic Opportunities

-

Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance tumor immunogenicity.

-

Inflammatory Diseases: Targeting JAK/STAT pathways in rheumatoid arthritis and psoriasis.

Industrial Scale-Up Challenges

-

Cost-Effective Catalysts: Developing recyclable palladium nanocatalysts to reduce production costs.

-

Green Chemistry: Solvent-free synthesis using microwave irradiation to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume